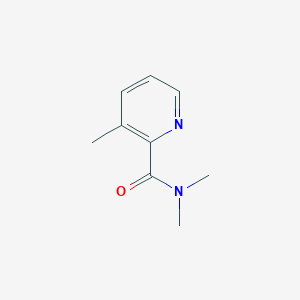

N,N,3-trimethylpyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N,3-trimethylpyridine-2-carboxamide, also known as TMPC, is a chemical compound that has been widely used in scientific research due to its unique properties. TMPC is a member of the pyridine family and is commonly used as a catalyst in various chemical reactions. In

Applications De Recherche Scientifique

- Piperidine Derivatives : N,N,3-trimethylpyridine-2-carboxamide belongs to the piperidine family. Piperidines are crucial building blocks in drug design due to their diverse pharmacological properties. Researchers often use them as intermediates for constructing various pharmaceutical compounds .

- Substituted Piperidines : Scientists explore the synthesis of substituted piperidines using N,N,3-trimethylpyridine-2-carboxamide as a precursor. These derivatives can serve as scaffolds for drug development .

- Hydrogenation Reactions : N,N,3-trimethylpyridine-2-carboxamide can act as a ligand in catalytic hydrogenation reactions. Researchers investigate its role in promoting selective reductions of organic substrates .

- Potential Drug Candidates : Scientists evaluate N,N,3-trimethylpyridine-2-carboxamide derivatives for their biological activity. These compounds may exhibit promising pharmacological properties, making them attractive candidates for drug discovery .

- Spiro Compounds : Researchers explore the synthesis of spiropiperidines, which contain a piperidine ring fused with another ring system. These compounds often display interesting biological activities .

- Condensed Piperidines : N,N,3-trimethylpyridine-2-carboxamide can participate in annulation reactions to form condensed piperidines. These structures are prevalent in natural products and pharmaceuticals .

- Diversity-Oriented Synthesis : N,N,3-trimethylpyridine-2-carboxamide can be part of MCRs, leading to the rapid assembly of complex molecules. Researchers use MCRs to generate diverse chemical libraries for drug screening .

- Functionalization Strategies : Scientists investigate amination reactions involving N,N,3-trimethylpyridine-2-carboxamide. These reactions introduce amino groups, enhancing the compound’s versatility .

- Cycloadditions : Researchers explore cycloaddition reactions to create novel piperidine-based structures. These reactions contribute to the diversity of chemical space for drug design .

Organic Synthesis and Medicinal Chemistry

Catalysis and Chemical Transformations

Biological Activity and Drug Discovery

Spiropiperidines and Condensed Piperidines

Multicomponent Reactions (MCRs)

Amination and Cycloaddition Reactions

Propriétés

IUPAC Name |

N,N,3-trimethylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-5-4-6-10-8(7)9(12)11(2)3/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWKGVXGJPCWJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,3-trimethylpyridine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2729981.png)

![(2-Chloro-4-fluorophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2729984.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2729985.png)

![5-amino-N-(3-methoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2729987.png)

![1,3,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B2729996.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2729998.png)

![(5E)-5-({3-chloro-4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2729999.png)

![Methyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2730001.png)